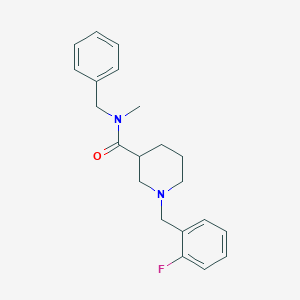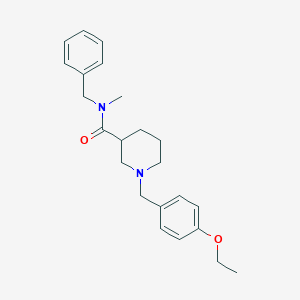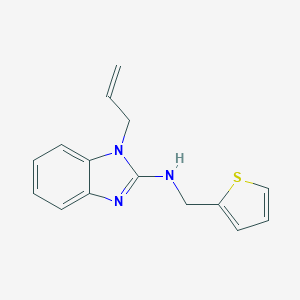
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. It was initially developed by Abbott Laboratories and is currently being investigated by several research groups worldwide.
作用機序
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, which prevents them from binding to pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the mitochondrial apoptotic pathway, resulting in the release of cytochrome c and the activation of caspases, which ultimately leads to apoptosis.
Biochemical and physiological effects:
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been shown to induce apoptosis in cancer cells, while sparing normal cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has a short half-life in vivo and is rapidly metabolized, which limits its toxicity and side effects.
実験室実験の利点と制限
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a potent and selective inhibitor of Bcl-2, Bcl-xL, and Bcl-w, which makes it an ideal tool for studying the role of these proteins in cancer cell survival. However, its short half-life and rapid metabolism can make it difficult to maintain a stable concentration in in vitro and in vivo experiments. Additionally, 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has limited solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
Several future directions for 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine research can be identified. One potential direction is the development of more stable analogs of 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine that have improved pharmacokinetic properties. Another direction is the investigation of the role of Bcl-2, Bcl-xL, and Bcl-w in other diseases, such as neurodegenerative disorders. Finally, the combination of 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine with other chemotherapeutic agents and immunotherapies is an area of active research that holds promise for the treatment of cancer.
合成法
The synthesis of 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves a multistep process that includes the reaction of 2-aminobenzimidazole with allyl bromide, followed by the reaction with 2-thienylmethylamine. The final product is obtained by purification through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学的研究の応用
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by selectively targeting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. 1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been tested in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. It has also been tested in animal models of cancer, where it has shown promising results.
特性
製品名 |
1-allyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine |
|---|---|
分子式 |
C15H15N3S |
分子量 |
269.4 g/mol |
IUPAC名 |
1-prop-2-enyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3S/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h2-8,10H,1,9,11H2,(H,16,17) |
InChIキー |
WMDOCQHIDCJHQI-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
正規SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)
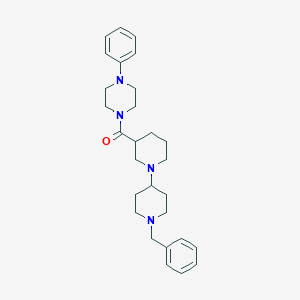
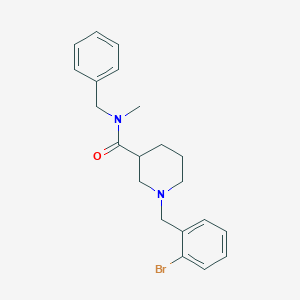
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
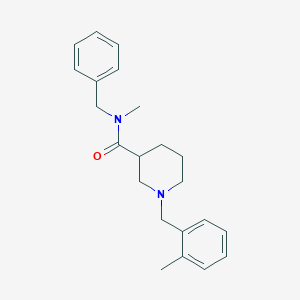
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
